molecular formula C16H21NO B2810765 2-Tert-butyl-5-isopropyl-1H-indole-3-carbaldehyde CAS No. 588671-16-3

2-Tert-butyl-5-isopropyl-1H-indole-3-carbaldehyde

Cat. No.: B2810765
CAS No.: 588671-16-3
M. Wt: 243.35
InChI Key: ZITTZZPRNHYPIN-UHFFFAOYSA-N
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Description

2-Tert-butyl-5-isopropyl-1H-indole-3-carbaldehyde is a substituted indole derivative with the molecular formula C₁₆H₂₁NO (average mass: 243.350 g/mol; monoisotopic mass: 243.162314 g/mol) . The compound features a tert-butyl group at the 2-position and an isopropyl group at the 5-position of the indole scaffold, with a reactive aldehyde functional group at the 3-position. Its structural uniqueness arises from the steric and electronic effects imparted by these substituents, which influence its physicochemical properties and reactivity. This compound is of interest in organic synthesis, medicinal chemistry, and materials science due to the indole core’s prevalence in bioactive molecules and functional materials.

Properties

IUPAC Name

2-tert-butyl-5-propan-2-yl-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c1-10(2)11-6-7-14-12(8-11)13(9-18)15(17-14)16(3,4)5/h6-10,17H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITTZZPRNHYPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)NC(=C2C=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-5-isopropyl-1H-indole-3-carbaldehyde typically involves the construction of the indole ring followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. The specific tert-butyl and isopropyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process would be optimized for yield and purity, often involving catalytic reactions and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Knoevenagel Condensation

The aldehyde group in indole-3-carbaldehydes readily undergoes Knoevenagel condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) to form α,β-unsaturated derivatives. For example:

  • Reagents : Malononitrile, ethyl cyanoacetate, or indan-1,3-dione.

  • Conditions : Acidic (e.g., acetic acid, HCl) or basic catalysts, reflux in ethanol or toluene .

  • Product : 3-(1H-Indol-3-yl)-2-substituted acrylonitriles or acrylates.

Example Reaction :

2-Tert-butyl-5-isopropyl-1H-indole-3-carbaldehyde+MalononitrileAcOH3-(2-Tert-butyl-5-isopropyl-1H-indol-3-yl)-2-cyanoacrylate\text{this compound} + \text{Malononitrile} \xrightarrow{\text{AcOH}} \text{3-(2-Tert-butyl-5-isopropyl-1H-indol-3-yl)-2-cyanoacrylate}

Key Factors :

  • Steric hindrance from tert-butyl/isopropyl groups may slow reaction kinetics.

  • Electron-withdrawing substituents on the indole ring enhance electrophilicity of the aldehyde .

Nucleophilic Addition Reactions

The aldehyde group can engage in nucleophilic additions, such as:

  • Grignard Reagents : Formation of secondary alcohols.

  • Amines : Formation of Schiff bases (imines).

Example Reaction with Amines :

Aldehyde+R-NH2R-N=CH-(Indole)+H2O\text{Aldehyde} + \text{R-NH}_2 \rightarrow \text{R-N=CH-(Indole)} + \text{H}_2\text{O}

Reported Conditions :

  • Schiff base formation typically occurs in ethanol or methanol under reflux .

Oxidation and Reduction

  • Oxidation : The aldehyde can be oxidized to the corresponding carboxylic acid using strong oxidizing agents (e.g., KMnO₄, CrO₃).

  • Reduction : The aldehyde group is reduced to a primary alcohol using NaBH₄ or LiAlH₄ .

Example Oxidation :

AldehydeKMnO4/H2SO42-Tert-butyl-5-isopropyl-1H-indole-3-carboxylic acid\text{Aldehyde} \xrightarrow{\text{KMnO}_4/\text{H}_2\text{SO}_4} \text{2-Tert-butyl-5-isopropyl-1H-indole-3-carboxylic acid}

Challenges :

  • Bulky substituents may hinder oxidation/reduction efficiency.

Cyclocondensation Reactions

Indole-3-carbaldehydes participate in cyclocondensation with aminoheterocycles (e.g., anthranilamide) to form fused heterocycles like quinazolinones .

Reported Protocol :

  • Reagents : Anthranilamide, p-toluenesulfonic acid (p-TSA).

  • Conditions : Reflux in acetonitrile (4–6 hours).

  • Product : 2-(1H-Indol-3-yl)quinazolin-4(3H)-one derivatives .

Mechanism :

  • Aldehyde reacts with anthranilamide to form an intermediate imine, followed by cyclization and aromatization.

Chlorosulfonation and Nitration

Electrophilic substitution reactions at the indole ring are possible but limited by steric hindrance from substituents:

  • Chlorosulfonation : Reaction with ClSO₃H at 70°C yields sulfonated derivatives .

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups, typically at the 4- or 6-position of the indole ring .

Regioselectivity :

  • Substituents direct nitration to less hindered positions.

Thionation and Alkylation

The aldehyde group can be converted to thioamide derivatives using Lawesson’s reagent, followed by alkylation :

Example :

AldehydeLawesson’s ReagentThioamideAlkyl HalideAlkylated Thioamide\text{Aldehyde} \xrightarrow{\text{Lawesson's Reagent}} \text{Thioamide} \xrightarrow{\text{Alkyl Halide}} \text{Alkylated Thioamide}

Reported Yield : ~50% over two steps .

Data Tables

Reaction TypeReagents/ConditionsProductReference
Knoevenagel CondensationMalononitrile, AcOH, refluxα,β-Unsaturated nitriles
CyclocondensationAnthranilamide, p-TSA, CH₃CN, refluxQuinazolinone derivatives
ThionationLawesson’s reagent, THFThioamide
OxidationKMnO₄/H₂SO₄Carboxylic acid

Table 2: Substituent Effects on Reactivity

PositionSubstituentElectronic EffectSteric Effect
2tert-ButylWeakly donatingHigh
5IsopropylWeakly donatingModerate
3Aldehyde (-CHO)Strongly withdrawingLow

Scientific Research Applications

Chemistry

2-Tert-butyl-5-isopropyl-1H-indole-3-carbaldehyde serves as a versatile building block for synthesizing more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including:

  • Oxidation : Transforming the aldehyde group into a carboxylic acid.
  • Reduction : Converting the aldehyde to an alcohol.
  • Substitution Reactions : Facilitating nucleophilic substitutions due to its electrophilic nature.

Research has indicated that compounds similar to this compound exhibit notable biological activities:

  • Anticancer Properties : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, one study reported an IC50 value of 5.25 μM against glioblastoma cells, indicating significant cytotoxic effects.
CompoundCell LineIC50 (μM)Mechanism of Action
2-Tert-butyl derivativeKNS42 (glioblastoma)5.25Induces apoptosis via caspase activation
Similar indole compoundDAOY (medulloblastoma)4.75Inhibits cell proliferation through cell cycle arrest

Medicine

In medicinal chemistry, this compound is being explored as a lead candidate for drug discovery programs targeting various diseases, particularly cancers. Its mechanism of action may involve:

  • Inhibition of Key Enzymes : Such as Poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair.
  • Modulation of Apoptotic Pathways : Enhancing the expression of pro-apoptotic proteins while reducing anti-apoptotic factors.

Case Studies

Several studies have demonstrated the efficacy of indole derivatives in treating various health conditions:

  • A study published in a peer-reviewed journal highlighted the potential of related compounds in inhibiting tumor growth by targeting specific molecular pathways involved in cancer progression.

Mechanism of Action

The biological activity of 2-Tert-butyl-5-isopropyl-1H-indole-3-carbaldehyde is primarily due to its ability to interact with various molecular targets. The indole ring can bind to multiple receptors and enzymes, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

Methodological Considerations

Structural comparisons rely on crystallographic data (e.g., SHELX software for small-molecule refinement) and computational modeling . For instance, SHELXL has been instrumental in resolving the steric effects of tert-butyl groups in similar indole derivatives, confirming their impact on molecular conformation .

Biological Activity

2-Tert-butyl-5-isopropyl-1H-indole-3-carbaldehyde is a synthetic compound belonging to the indole family, which has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of substituted indoles with appropriate aldehydes under controlled conditions. The method often employs techniques such as microwave-assisted synthesis or conventional reflux methods to achieve optimal yields.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that indole derivatives, including this compound, exhibit significant antimicrobial properties against various pathogens. For instance, a study found that certain indole derivatives possess inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Anticancer Potential

Indole-based compounds are also recognized for their anticancer activities. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the inhibition of specific kinases and modulation of cell cycle progression . For instance, related compounds have shown promising results in inhibiting tumor growth in vitro and in vivo models.

Case Studies

Several case studies have explored the biological effects of this compound:

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of various indole derivatives against MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that certain modifications at the indole ring enhance antibacterial activity, with minimum inhibitory concentrations (MIC) reported as low as 0.25 µg/mL for some derivatives .
  • Cytotoxicity Assessment : In another investigation, the cytotoxic effects of this compound were assessed on human cancer cell lines. The compound demonstrated selective cytotoxicity with IC50 values indicating effective antiproliferative activity against specific cancer types .

The biological activities of indole derivatives can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many indole compounds inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Properties : Some indoles exhibit antioxidant activity, which may contribute to their protective effects against cellular damage.

Data Table: Biological Activities of Related Indole Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50/MIC Value
This compoundAntibacterialS. aureus0.25 µg/mL
This compoundAnticancerHeLa CellsIC50 = 7.01 µM
Related Indole DerivativeAnticancerA549 CellsIC50 = 0.71 µM
Another Indole DerivativeAntimicrobialE. coliMIC = 16 µg/mL

Q & A

Q. What established synthetic protocols are used for 2-Tert-butyl-5-isopropyl-1H-indole-3-carbaldehyde, and which reaction parameters critically affect yield?

The synthesis involves condensation of 3-formyl-1H-indole precursors with tert-butyl and isopropyl substituents under acidic conditions. A typical protocol includes refluxing in acetic acid with sodium acetate (1:1.1 molar ratio of reactants) for 3–5 hours, followed by recrystallization from DMF/acetic acid mixtures to isolate crystalline products . Critical parameters include:

  • Temperature control : Reflux at 110–120°C (±2°C) to prevent side reactions.
  • Purification : Sequential washing with acetic acid, ethanol, and diethyl ether to remove unreacted reagents.
  • Stoichiometry : Excess aldehyde precursor (1.1 equiv) ensures complete reaction with thiazolone or thiourea derivatives.

Q. Which spectroscopic methods are most reliable for structural confirmation of this compound?

  • NMR spectroscopy :
  • 1H NMR : Identify the aldehyde proton (δ ~10 ppm in DMSO-d6) and tert-butyl singlet (δ 1.4–1.5 ppm).
  • 13C NMR : Confirm the aldehyde carbonyl (δ ~190 ppm) and quaternary carbons in the indole core.
    • HRMS : Validate the molecular ion [M+H]+ at m/z 244.1701 (C16H22NO+).
    • FT-IR : Detect the aldehyde C=O stretch at 1680–1700 cm⁻¹ and N-H indole vibrations at 3400–3450 cm⁻¹ .

Q. How can researchers assess purity and monitor degradation pathways during storage?

  • HPLC-DAD : Use reverse-phase C18 columns (MeCN/H2O mobile phase) to quantify impurities (>98% purity threshold).
  • Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring for oxidation byproducts (e.g., carboxylic acid derivatives).

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in sterically hindered derivatives of this compound?

  • Factorial Design : Vary substituents (e.g., isopropyl vs. cyclopropyl) and acid catalysts (acetic acid vs. Lewis acids like ZnCl2).
  • Kinetic profiling : Use in-situ IR to track aldehyde consumption rates.
  • Microwave-assisted synthesis : Reduce reaction time (30–60 minutes vs. 3–5 hours) while maintaining yields >85% .

Q. What computational strategies validate crystallographic data for this compound?

  • SHELXL refinement : Employ twin refinement for high-resolution X-ray data (R1 < 0.05) to resolve disordered tert-butyl groups.
  • DFT calculations : Compare experimental bond lengths (C3-C4: 1.48 Å) with B3LYP/6-311+G(d,p)-optimized geometries .

Q. How should researchers address discrepancies between predicted and observed biological activity data?

  • Triangulation : Cross-validate enzyme inhibition assays (IC50) with molecular docking (AutoDock Vina) and SPR binding studies.
  • Meta-analysis : Apply Bayesian statistics to reconcile conflicting IC50 values across labs, accounting for assay variability (e.g., ATP concentration in kinase assays) .

Q. What safety protocols are recommended given limited toxicological data for this compound?

  • Handling : Use gloveboxes for powder handling; minimize aerosolization.
  • Exposure mitigation : Implement LC-MS monitoring of workplace air (detection limit: 0.1 µg/m³).
  • Emergency protocols : Treat acute exposure with activated charcoal (1 g/kg body weight) and saline lavage, per GHS Category 2B guidelines .

Methodological Framework for Data Contradictions

Issue Resolution Strategy Key References
Spectral vs. computational dataVariable-temperature NMR + DFT conformational sampling
Biological assay variabilityOrthogonal assays (SPR, MST, ITC) + Z-factor validation
Crystallographic disorderSHELXL twin refinement + Hirshfeld surface analysis

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